Benzyl ursolate
Overview
Description
Benzyl Ursolate is a substance that is often used in skincare products due to its skin conditioning and emollient properties . It is known to maintain the skin in good condition and soften and smoothen the skin .
Synthesis Analysis
The synthesis of Benzyl Ursolate involves various chemical reactions. For instance, one study reported the synthesis of rhamnose-containing ursolic and betulinic acid saponins, where Benzyl Ursolate was used . The synthesis involved coupling between Benzyl Ursolate and a trichloroacetimidate donor .
Molecular Structure Analysis
Benzyl Ursolate has a molecular formula of C37H54O3 and a molecular weight of 546.82 . It is an aromatic compound, which means it contains a benzene ring in its structure .
Chemical Reactions Analysis
Benzyl Ursolate is involved in various chemical reactions. For instance, it has been used in the synthesis of rhamnose-containing ursolic and betulinic acid saponins . In another study, the kinetics of two radical–radical association reactions of importance in combustion modelling and poly-aromatic hydrocarbon (PAH) chemistry were revisited .
Physical And Chemical Properties Analysis
Benzyl Ursolate appears as a powder and is insoluble in water . It is stable under normal conditions but can easily hydrolyze under strong acid or strong alkali conditions .
Scientific Research Applications
1. Antiviral Properties
- Inhibition of H5N1 Influenza Virus Entry: A study by Song et al. (2015) revealed that certain derivatives of benzyl ursolate, specifically 3-O-β-chacotriosyl benzyl ursolate, demonstrated potent inhibitory activities against the entry of H5N1 influenza viruses into cells.
2. Anticancer Activity
- Potential Anti-Cancer Agents: Research by Dar et al. (2016) found that benzylidine derivatives of ursolic acid exhibited significant antitumor activities, outperforming the parent compound ursolic acid in tests against various human carcinoma cell lines.
- Mitocanic Triggers of Apoptosis: A study by Wolfram et al. (2018) discussed how benzyl ester derivatives of ursolic acid were involved in triggering apoptosis in cancer cells, specifically by targeting mitochondria.
3. Dermatological Applications
- Improvement of Anti-Wrinkle Effect: Park et al. (2005) in their study, Formulation Design and Evaluation of Ursolic Acid Microemulsion Delivery System for Topical Formulation, highlighted the use of benzyl alcohol in a microemulsion system to enhance the solubility of ursolic acid for topical application, aiming to improve its anti-wrinkle effect.
4. Neurodegenerative and Psychiatric Diseases
- Management of Neurodegenerative and Psychiatric Disorders: Research by Ramos-Hryb et al. (2017) indicated the potential of ursolic acid in managing neurodegenerative and psychiatric conditions due to its effects on oxidative damage, inflammation, and the monoaminergic system.
5. Antibacterial and Antioxidant Activities
- Antibacterial and Antioxidant Properties: A study by do Nascimento et al. (2014) found that derivatives of ursolic acid, including benzyl esters, displayed significant antibacterial and antioxidant activities.
6. Antidiabetic Potential
- Management of Type II Diabetes: Singh et al. (2019) in their study titled Nano-suspension of ursolic acid for improving oral bioavailability and attenuation of type II diabetes: A histopathological investigation examined the use of ursolic acid nanoparticles, demonstrating their potential in enhancing bioavailability for the treatment of type II diabetes.
7. Cardioprotective Properties
- Uncoupling and Antioxidant Effects in Heart Mitochondria: The study by Liobikas et al. (2011) discussed the uncoupling and antioxidant effects of ursolic acid in heart mitochondria, indicating its potential as a cardioprotective compound.
Safety And Hazards
Future Directions
The future directions of Benzyl Ursolate research could involve further exploration of its synthesis, chemical reactions, and potential applications. For instance, one study suggested that rhamnose-containing ursolic and betulinic acid saponins, which involve the use of Benzyl Ursolate in their synthesis, represent promising therapeutic agents .
properties
IUPAC Name |
benzyl (1S,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H54O3/c1-24-15-20-37(32(39)40-23-26-11-9-8-10-12-26)22-21-35(6)27(31(37)25(24)2)13-14-29-34(5)18-17-30(38)33(3,4)28(34)16-19-36(29,35)7/h8-13,24-25,28-31,38H,14-23H2,1-7H3/t24-,25+,28+,29-,30+,31+,34+,35-,36-,37+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUFAPKOCRZYSHH-CVTBAMPXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1C)C)C(=O)OCC6=CC=CC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]2[C@H]1C)C)C(=O)OCC6=CC=CC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H54O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30172800 | |
Record name | Benzyl ursolate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30172800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
546.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl ursolate | |
CAS RN |
192211-41-9 | |
Record name | Benzyl ursolate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192211419 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzyl ursolate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30172800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BENZYL URSOLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6IKF0I8B4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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